molecular formula C12H21N5O B14296971 2-Dodecanone, 12-azido-1-diazo- CAS No. 126082-61-9

2-Dodecanone, 12-azido-1-diazo-

Cat. No.: B14296971
CAS No.: 126082-61-9
M. Wt: 251.33 g/mol
InChI Key: IZIAZKOSLXSOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dodecanone, 12-azido-1-diazo- is a bifunctional compound that contains both azido and diazo functional groups. This compound is known for its unique reactivity and versatility in various chemical processes. It has applications in synthetic organic chemistry, materials science, and as a coupling agent in composite materials.

Preparation Methods

Chemical Reactions Analysis

2-Dodecanone, 12-azido-1-diazo- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts like copper(I) for click chemistry reactions. Major products formed from these reactions include triazoles, amines, and various nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 2-Dodecanone, 12-azido-1-diazo- involves the reactivity of its diazo and azido groups. The diazo group can form carbenes or metal carbenoid intermediates upon decomposition, which can then participate in various chemical transformations . The azido group can undergo nucleophilic substitution reactions, forming stable triazoles through click chemistry . These reactions enable the compound to modify surfaces, form covalent bonds with other molecules, and enhance the properties of composite materials.

Properties

CAS No.

126082-61-9

Molecular Formula

C12H21N5O

Molecular Weight

251.33 g/mol

IUPAC Name

12-azido-1-diazododecan-2-one

InChI

InChI=1S/C12H21N5O/c13-15-11-12(18)9-7-5-3-1-2-4-6-8-10-16-17-14/h11H,1-10H2

InChI Key

IZIAZKOSLXSOLW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCN=[N+]=[N-])CCCCC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.